Bis(2-hydroxyethyl)azanium
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H12NO2+ |
|---|---|
Molecular Weight |
106.14 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2/p+1 |
InChI Key |
ZBCBWPMODOFKDW-UHFFFAOYSA-O |
Canonical SMILES |
C(CO)[NH2+]CCO |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Mechanisms for Bis 2 Hydroxyethyl Azanium and Its Derivatives
Primary Synthetic Routes to Bis(2-hydroxyethyl)azanium Salts
The formation of this compound salts can be achieved through a variety of well-established chemical reactions. These routes include the ring-opening of epoxides, acid-base neutralization, quaternization of the parent amine, and direct alkylation.
Hydroxyethylation via Epoxide Ring-Opening Reactions
The foundational structure of this compound is derived from diethanolamine (B148213), which is industrially produced through the reaction of ethylene (B1197577) oxide with aqueous ammonia (B1221849). This process is a classic example of a nucleophilic ring-opening reaction of an epoxide.
The reaction proceeds in a stepwise manner. Initially, ammonia attacks ethylene oxide to produce monoethanolamine. This primary amine is also nucleophilic and can further react with additional molecules of ethylene oxide. The reaction with a second equivalent of ethylene oxide yields diethanolamine. A third reaction can occur to produce triethanolamine (B1662121). The ratio of the products—mono-, di-, and triethanolamine—can be controlled by adjusting the stoichiometry of the reactants. To favor the formation of diethanolamine, monoethanolamine can be reacted with ethylene oxide. In the presence of an acid, the resulting diethanolamine is protonated to form the this compound cation.
Reaction Mechanism: The reaction is initiated by the nucleophilic attack of the nitrogen atom of an amine on one of the electrophilic carbon atoms of the ethylene oxide ring. This attack leads to the opening of the three-membered ring and the formation of a zwitterionic intermediate. A subsequent proton transfer, often facilitated by a solvent molecule like water or alcohol, results in the formation of the β-hydroxyethyl amine.
| Reactant 1 | Reactant 2 | Product | Catalyst/Solvent | Temperature (°C) | Yield (%) |
| Ammonia | Ethylene Oxide | Mono-, Di-, Triethanolamine | Water | High Temp & Pressure | Variable |
| Monoethanolamine | Ethylene Oxide | Diethanolamine, Triethanolamine | Water | High Temp & Pressure | Variable |
| Diethylamine | Ethylene Oxide | N,N-Diethylethanolamine | Basic or Lewis Acid | 10-180 | High |
This table presents illustrative data for hydroxyethylation reactions. Specific yields depend on the precise reaction conditions and reactant ratios.
Acid-Base Neutralization Reactions in Protic Ionic Liquid Synthesis
A straightforward and common method for preparing this compound salts is through the acid-base neutralization of diethanolamine with a suitable Brønsted acid. This reaction is the cornerstone for the synthesis of a class of protic ionic liquids (PILs), where the this compound cation is paired with the conjugate base of the acid.
This synthesis is typically a simple, one-step process involving the mixing of the amine and the acid, often without the need for a solvent. The reaction is driven by the transfer of a proton from the acid to the nitrogen atom of diethanolamine, forming the this compound cation and the corresponding anion. A wide variety of carboxylic acids can be used, leading to a diverse range of PILs with tunable properties.
| Amine | Acid | Product | Reaction Conditions |
| Diethanolamine | Benzoic Acid | This compound Benzoate | Methanol, reflux |
| Diethanolamine | Stearic Acid | This compound Stearate | Normal pressure, heating |
| Diethanolamine | Acetic Acid | This compound Acetate (B1210297) | Not specified |
This table provides examples of acid-base neutralization reactions to form this compound-based protic ionic liquids.
Quaternization Reactions and Formation of Cationic Surfactants
Quaternization is a process that converts a tertiary amine into a quaternary ammonium (B1175870) salt. In the context of this compound derivatives, this involves the alkylation of a tertiary amine that already contains two hydroxyethyl (B10761427) groups. The resulting quaternary ammonium compounds often exhibit surface-active properties and are classified as cationic surfactants.
The reaction typically involves the treatment of an N-alkyldiethanolamine (a tertiary amine) with an alkylating agent, such as an alkyl halide. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation.
Reaction Mechanism: The quaternization reaction is a type of nucleophilic aliphatic substitution (SN2). The rate of reaction is influenced by the nature of the alkylating agent, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides.
| Tertiary Amine | Alkylating Agent | Product | Solvent |
| N-Methyldiethanolamine | Benzyl Chloride | Benzyl-bis(2-hydroxyethyl)methylammonium chloride | Not specified |
| Poly[2-(dimethylamino)ethyl methacrylate] | 1-Iodobutane | Quaternized PDMAEMA | Not specified |
| Chitosan Derivative | N-(3-chloro-2-hydroxypropyl)trimethylammonium chloride | Quaternized Chitosan | Not specified |
This table illustrates the quaternization of various tertiary amines to form quaternary ammonium salts, which can function as cationic surfactants.
Alkylation of Amines in this compound Formation
The direct alkylation of secondary amines with alkyl halides is a fundamental method for the synthesis of tertiary amines, which can then be protonated to form the corresponding azanium salts. In this context, diethanolamine, a secondary amine, can be alkylated to produce an N-alkyldiethanolamine.
However, the direct alkylation of secondary amines can be complicated by over-alkylation, where the resulting tertiary amine reacts further with the alkylating agent to form a quaternary ammonium salt. To achieve selective mono-alkylation, specific reaction conditions and reagents are often employed. The use of a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), can facilitate the clean conversion of a secondary amine to a tertiary amine by neutralizing the hydrogen halide byproduct without competing in the alkylation reaction.
| Secondary Amine | Alkylating Agent | Base | Product | Yield (%) |
| Diethanolamine | Bromoacetonitrile | Triethylamine | N-(cyanomethyl)diethanolamine | Not specified |
| Various Secondary Amines | Alkyl Halides | Hünig's base | Tertiary Amines | High |
This table presents examples of the alkylation of secondary amines to form tertiary amines, the precursors to tertiary azanium salts.
Advanced Synthetic Strategies
In addition to the primary routes, advanced synthetic strategies are being developed to improve the efficiency, environmental impact, and scope of this compound salt synthesis.
Solvent-Free Organic Synthesis Approaches
Solvent-free synthesis, or neat reaction, is an environmentally friendly approach that minimizes or eliminates the use of volatile organic solvents. This methodology is particularly well-suited for the synthesis of protic ionic liquids from diethanolamine.
The acid-base neutralization reaction between diethanolamine and a carboxylic acid is often conducted without a solvent. The reactants are simply mixed and heated, leading to a direct and high-yielding conversion to the corresponding this compound salt. This approach not only reduces waste but can also simplify product purification. Similarly, the direct reaction of aromatic carboxylates with dihaloalkanes under solvent-free conditions has been shown to be an efficient method for producing certain ester derivatives.
| Reactant 1 | Reactant 2 | Product | Conditions |
| Aromatic Carboxylate | 1,n-Dihaloalkane | Methylene (B1212753) Diester | 120 °C, 3 h |
| Carboxylic Acids | Amines | Amides | Carbodiimide mediated |
This table highlights examples of solvent-free synthetic methods relevant to the formation of compounds related to this compound derivatives.
Polymerization Reactions Utilizing Hydroxyethylaziridine Precursors
The polymerization of N-(2-hydroxyethyl)aziridine (HEA) is a significant pathway to obtaining functional polymers, particularly poly(N-(2-hydroxyethyl)ethyleneimine) (PHEEI). Both cationic and anionic ring-opening polymerization (ROP) mechanisms have been explored to synthesize these polymers, with the choice of initiator and reaction conditions playing a crucial role in the final polymer structure and properties.
Cationic ring-opening polymerization (CROP) is a common method for polymerizing N-substituted aziridines. Various Lewis acids and protic acids can be employed as initiators. For instance, the use of boron trifluoride etherate (BF₃·OEt₂) as an initiator has been reported for the polymerization of HEA. The polymerization proceeds via an aziridinium intermediate, which is susceptible to nucleophilic attack by another monomer unit, leading to chain propagation.
Kinetic studies on the cationic polymerization of 1‐(2‐hydroxyethyl)aziridine have shown that the reactivity of the catalytic system significantly impacts the regularity of the polymer structure. More active catalytic systems can lead to more irregular polymer structures due to side reactions. In one study, the polymerization of HEA was investigated using different catalytic systems, revealing that a less active catalyst like BF₃·EtNH₂ at a concentration of 1 mol% in the absence of a solvent at 45°C yielded a polymer with a degree of polymerization of approximately 44 monomeric units. A significant side reaction observed during the cationic polymerization of HEA is the participation of the primary hydroxyl group in chain transfer reactions, which can lead to the formation of morpholine end groups.
The choice of solvent also influences the polymerization, with more polar solvents generally leading to higher polymer yields and viscosities. The polymerization in solvents like acetonitrile, dimethylformamide, dichloromethane, and toluene has been studied, with acetonitrile demonstrating favorable results.
Anionic ring-opening polymerization (AROP) of aziridines offers another route to linear polymers. However, for AROP to occur, the nitrogen atom of the aziridine ring typically requires activation with an electron-withdrawing group, such as a sulfonyl group. While this method is well-established for other N-substituted aziridines, its application directly to HEA is less common due to the presence of the reactive hydroxyl group.
| Initiator/Catalyst | Monomer | Solvent | Temperature (°C) | Polymer Structure | Degree of Polymerization (DP) | Polydispersity Index (PDI) | Yield (%) |
| BF₃·EtNH₂ | N-(2-hydroxyethyl)aziridine | None | 45 | Largely regular with some morpholine end groups | ~44 | - | - |
| Boron trifluoride etherate | N-(2-hydroxyethyl)aziridine | Acetonitrile | - | - | - | - | Increased with temperature and time |
| Acrylamide (comonomer) | N-(2-hydroxyethyl)aziridine | - | - | Copolymer | - | - | - |
Continuous Flow Synthesis Methodologies
Continuous flow chemistry has emerged as a powerful tool for the synthesis of aziridines and their derivatives, offering enhanced safety, better control over reaction parameters, and potential for scalability. The hazardous nature of aziridine intermediates makes flow chemistry particularly attractive for their synthesis and subsequent reactions.
The continuous flow synthesis of N-sulfonyl aziridines from 1,2-amino alcohols has been demonstrated. This process can be "telescoped," meaning the in-situ generated aziridine is immediately used in a subsequent ring-opening reaction within the same continuous flow setup. This approach minimizes the handling and accumulation of the potentially hazardous aziridine intermediate. Such a setup typically involves pumping the starting materials through a heated microreactor where the cyclization to the aziridine occurs, followed by mixing with a nucleophile in a subsequent section of the reactor to initiate the ring-opening reaction.
While specific examples of the continuous flow synthesis of this compound or the polymerization of hydroxyethylaziridine are not extensively detailed in the available literature, the principles of flow chemistry for aziridine synthesis are directly applicable. A hypothetical continuous flow process for the synthesis of this compound could involve the initial formation of N-(2-hydroxyethyl)aziridine in a flow reactor, followed by its immediate reaction with a proton source and a nucleophile, such as ethanolamine or water, in a subsequent reactor zone to form the desired azanium compound. This would offer precise control over reaction times and temperatures, potentially leading to higher yields and purity.
The advantages of continuous flow for polymerization reactions include improved heat transfer, which is crucial for controlling exothermic polymerization processes, and precise control over residence time, which can influence the molecular weight and polydispersity of the resulting polymer.
| Reactor Type | Reactants | Residence Time | Temperature (°C) | Pressure | Product | Yield (%) |
| Microreactor | 1,2-amino alcohols, activating agent | Variable | Controlled | Atmospheric/Elevated | N-sulfonyl aziridines | High |
| Telescoped Microreactors | 1,2-amino alcohols, activating agent, nucleophile | Sequential | Controlled | Atmospheric/Elevated | Ring-opened products | High |
Mechanism of Formation and Reaction Pathway Analysis
The formation of this compound and related derivatives involves the protonation of the nitrogen atom of an N-substituted aziridine, such as N-(2-hydroxyethyl)aziridine, to form a reactive aziridinium ion. This aziridinium ion is then susceptible to nucleophilic attack, leading to the ring-opening of the strained three-membered ring.
Investigation of Transition States and Energy Barriers
The regioselectivity of the aziridinium ring-opening is a key aspect of its chemistry and is influenced by the substituents on the aziridine ring and the nature of the nucleophile. Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the transition states and energy barriers associated with these reactions.
The ring-opening can proceed via an SN1-like or SN2-like mechanism. In an SN1-like pathway, the C-N bond of the aziridinium ion breaks to form a carbocation intermediate, which is then attacked by the nucleophile. This pathway is favored when the aziridine ring is substituted with carbocation-stabilizing groups. In an SN2-like pathway, the nucleophile directly attacks one of the carbon atoms of the aziridinium ring, leading to a concerted bond-breaking and bond-forming process.
For an unsubstituted or symmetrically substituted aziridinium ion, the two carbon atoms are equivalent. However, for unsymmetrically substituted aziridinium ions, the nucleophilic attack can occur at either the more or less substituted carbon. The regioselectivity is governed by a combination of steric and electronic factors.
Computational studies on the ring-opening of N-acyl aziridines have confirmed that the process can proceed through a concerted mechanism. The activation energy for the ring-opening is influenced by the nature of the N-substituent. Electron-withdrawing groups on the nitrogen atom can affect the stability of the aziridinium ion and the transition state, thereby influencing the reaction rate. For instance, calculations have shown that the activation energy for the ring-opening of N-sulfonyl protected aziridines can be higher compared to other N-substituted aziridines under certain conditions.
Elucidation of Reaction Conditions' Influence (e.g., Temperature, Pressure, Solvent Stoichiometry)
The conditions under which the formation of this compound and its derivatives occur have a profound impact on the reaction outcome, including yield, purity, and the formation of byproducts.
Temperature: Temperature is a critical parameter that affects the rate of both the aziridinium ion formation and the subsequent ring-opening reaction. Higher temperatures generally increase the reaction rate but can also lead to undesired side reactions, such as polymerization or decomposition. For instance, in the synthesis of bis(2-hydroxyethyl)ammonium erucate (B1234575), a related compound, the reaction is carried out at 100 °C.
Pressure: While many syntheses involving aziridines are conducted at atmospheric pressure, the use of elevated pressure can be beneficial in continuous flow systems. Higher pressure can prevent solvent boiling at elevated temperatures and can also influence the reaction kinetics.
Solvent: The choice of solvent is crucial as it can affect the solubility of reactants, the stability of intermediates, and the reaction mechanism. Polar protic solvents can participate in the reaction as nucleophiles, while polar aprotic solvents can solvate the charged intermediates, influencing the reaction pathway. For example, the solubility of bis(2-hydroxyethyl) terephthalate (B1205515), a structurally related compound, has been shown to be highly dependent on the solvent composition and temperature.
Stoichiometry: The molar ratio of the reactants, including the acid used for protonation and the nucleophile, is a key factor in controlling the selectivity of the reaction. An excess of the nucleophile can drive the ring-opening reaction to completion, while controlling the amount of acid can prevent unwanted side reactions.
| Parameter | Effect on Reaction |
| Temperature | Increases reaction rate; can lead to side reactions at higher temperatures. |
| Pressure | Can prevent solvent boiling and influence kinetics in flow systems. |
| Solvent | Affects solubility, stability of intermediates, and can act as a nucleophile. |
| Stoichiometry | Controls selectivity and drives the reaction to completion. |
Chemical Characterization and Spectroscopic Analysis of Bis 2 Hydroxyethyl Azanium Compounds
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of bis(2-hydroxyethyl)azanium compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the chemical environment of atoms and the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
NMR spectroscopy is a powerful tool for elucidating the structure of this compound compounds in solution. Both ¹H and ¹³C NMR provide distinct signals corresponding to the different types of protons and carbon atoms in the molecule.
For instance, in the ¹H NMR spectrum of bis(2-hydroxyethyl)ammonium lactate (B86563), the protons of the methyl group (CH₃) of the lactate anion typically appear as a doublet around δ 1.14 ppm. scirp.org The methylene (B1212753) groups (CH₂) adjacent to the nitrogen and oxygen atoms in the this compound cation show characteristic signals as well. The CH₂-N protons are observed as a triplet at approximately δ 2.87 ppm, while the CH₂-O protons resonate as a triplet around δ 3.60 ppm. scirp.org A multiplet corresponding to the -CH(OH)-COO⁻ proton of the lactate anion is found at about δ 3.75 ppm. scirp.org The labile protons of the ammonium (B1175870) (NH⁺) and hydroxyl (OH) groups often appear as a broad multiplet, for example, around δ 5.05 ppm in DMSO-d₆. scirp.org
Similarly, the ¹³C NMR spectra provide complementary information. For a compound like 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea, the carbon signals for the hydroxyethyl (B10761427) groups appear at distinct chemical shifts, for example, δ 58.58 and 56.95 ppm for the two different CH₂ groups. iucr.org
Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) for Selected this compound Compounds in DMSO-d₆.
| Functional Group | Bis(2-hydroxyethyl)ammonium lactate scirp.org | 3,3-Bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea iucr.org |
| CH₃ | 1.14 (d) | 2.37 (s) |
| CH₂-N | 2.87 (t) | 3.70 (m), 3.98 (overlapping t) |
| CH₂-O | 3.60 (t) | 3.76 (m) |
| -CH(OH)-COO⁻ | 3.75 (m) | - |
| NH⁺/OH | 5.05 (m) | 4.87 (t), 5.66 (br, s), 10.78 (br, s) |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound compounds by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.
In the FTIR spectrum of bis(2-hydroxyethyl)ammonium erucate (B1234575), broad absorption bands in the range of 3000–2800 cm⁻¹ are indicative of N-H and O-H stretching vibrations. mdpi.com The presence of alkyl chains is confirmed by a peak around 722 cm⁻¹, which is characteristic of at least four consecutive methylene (-CH₂) groups. mdpi.com For bis(2-hydroxyethyl)ammonium lactate, the spectrum shows a broad band between 3700 and 3000 cm⁻¹ for N-H and O-H stretching, and another band from 1750 to 1600 cm⁻¹ corresponding to C=O stretching and N-H bending vibrations. scirp.org
Interactive Table: Characteristic FTIR Absorption Bands (cm⁻¹) for this compound Compounds.
| Vibrational Mode | Bis(2-hydroxyethyl)ammonium erucate mdpi.com | Bis(2-hydroxyethyl)ammonium lactate scirp.org |
| N-H and O-H stretching | 3000–2800 | 3700–3000 |
| C=O stretching and N-H bending | 1800–1400 | 1750–1600 |
| Alkyl chain (-CH₂-) rocking | 722 | - |
Mass Spectrometry for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight and assessing the purity of this compound compounds. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which helps in confirming the elemental composition.
Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation by analyzing the fragmentation patterns of the parent ion. For instance, in the collision-induced dissociation (CID) of bis(2-hydroxyethyl)carbamate, a derivative of bis(2-hydroxyethyl)amine, a prominent loss of CO₂ (44 mass units) is observed. nih.gov This technique helps in identifying the different components of the molecule and their connectivity.
Thermal Analysis Techniques in Investigating Compound Stability and Transitions
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and phase transitions of this compound compounds.
TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition temperature and thermal stability. For example, TGA studies on protic ionic liquids based on tris(2-hydroxyethyl)ammonium have shown that their thermal stability can be influenced by the nature of the anion, with decomposition often starting at temperatures around 350 K under isothermal conditions. nih.gov
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other phase changes. researchgate.net For example, a study on bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), a related compound, showed a sharp endothermic peak at 110.05 °C in its DSC curve, corresponding to its melting point. researchgate.net
X-ray Crystallography for Crystalline Structure and Supramolecular Assembly Analysis
For example, the crystal structure of bis(2-hydroxyethyl)ammonium picrate (B76445) reveals that the asymmetric unit contains two picrate anions and two bis(2-hydroxyethyl)ammonium cations. nih.gov In the solid state, these ions are linked by a network of O—H···O and N—H···O hydrogen bonds, forming a three-dimensional supramolecular structure. nih.gov Similarly, the crystal structure of 2-(bis(2-hydroxyethyl)ammonio)ethane-1-sulfonate shows the presence of both intermolecular O—H···O and intramolecular N—H···O hydrogen bonds, which play a crucial role in the crystal packing. scispace.com
Interactive Table: Selected Crystallographic Data for this compound Compounds.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| Bis(2-hydroxyethyl)ammonium picrate nih.gov | Monoclinic | P2₁/c | 24.9396 | 6.9158 | 16.2974 | 94.608 | 2801.85 |
| 2-(Bis(2-hydroxyethyl)ammonio)ethane-1-sulfonate scispace.com | Monoclinic | Cc | - | - | - | - | - |
Derivatives, Analogs, and Structural Modifications of Bis 2 Hydroxyethyl Azanium
Anionic Counterpart Variations and Their Influence on Functional Properties
The properties of ionic compounds are intrinsically linked to both the cation and the anion. In the case of bis(2-hydroxyethyl)azanium, the choice of the counteranion is a critical determinant of the resulting salt's characteristics, including its viscosity, solubility, and thermal stability.
Carboxylate-Based Anions (e.g., Oleate (B1233923), Erucate (B1234575), Acetate (B1210297), Succinate (B1194679), Glutarate)
Carboxylate anions, derived from carboxylic acids, are a versatile class of counterions for this compound. The length and structure of the carboxylate's alkyl chain significantly influence the functional properties of the resulting ionic liquid.
Oleate and Erucate: Long-chain carboxylates like oleate and erucate are of particular interest in the field of tribology. Bis(2-hydroxyethyl)ammonium erucate, a protic ionic liquid, has been synthesized and studied for its potential as an environmentally friendly lubricant. scbt.commdpi.com Its synthesis is achieved through a straightforward acid-base neutralization reaction between bis(2-hydroxyethyl)amine and erucic acid. scbt.com This compound exhibits high viscosity at room temperature, which decreases significantly with increasing temperature. scbt.commdpi.com Studies have shown that bis(2-hydroxyethyl)ammonium erucate has excellent lubricity, both as a neat lubricant and as an additive in water. scbt.com A comparison with bis(2-hydroxyethyl)ammonium oleate revealed that the longer alkyl chain of the erucate anion (C22:1) provides improved friction reduction compared to the oleate anion (C18:1). scbt.commdpi.com
Acetate: In contrast to the long-chain carboxylates, short-chain anions like acetate create different properties. Bis(2-hydroxyethyl)dimethylammonium acetate has been synthesized and investigated as a promising material for carbon dioxide capture. tue.nl The synthesis can be performed via a solvent-free procedure, highlighting an environmentally conscious approach to its preparation. tue.nl
Succinate and Glutarate: Dicarboxylate anions such as succinate and glutarate can form salts with one or two this compound cations. Bis(2-hydroxyethyl)ammonium succinate has been identified as a triprotic ionic liquid that can be used as a neat lubricant or as a lubricity-improving additive in water-based fluids. orgsyn.org While specific studies on this compound glutarate are less common, the properties of the closely related bis[tris(2-hydroxyethyl)ammonium] glutarate are known, suggesting that such compounds are feasible to synthesize. tue.nl
| Anion | Compound Name | Key Findings/Properties | Primary Application Area |
|---|---|---|---|
| Oleate | Bis(2-hydroxyethyl)ammonium oleate | Exhibits good lubricating properties. mdpi.com | Lubricants |
| Erucate | Bis(2-hydroxyethyl)ammonium erucate | High viscosity at room temperature; excellent lubricity as a neat lubricant and water additive; longer alkyl chain improves friction reduction compared to oleate. scbt.commdpi.com | Lubricants |
| Acetate | Bis(2-hydroxyethyl)dimethylammonium acetate | Synthesized via a solvent-free method; promising for CO2 capture. tue.nl | Gas Sorption |
| Succinate | Bis(2-hydroxyethyl)ammonium succinate | Can be used as a neat lubricant or as a lubricity-improving additive in water. orgsyn.org | Lubricants |
| Glutarate | Bis((2-hydroxyethyl)ammonium) glutarate | Expected to have properties suitable for various applications, by analogy with related compounds. nih.gov | General Chemical Synthesis |
Sulfonate-Based Anions (e.g., Methane (B114726) Sulfonate, Benzenesulfonate, Trifluoromethanesulfonate)
Sulfonate anions are another important class of counterions that can be paired with the this compound cation. These anions are the conjugate bases of strong sulfonic acids, which can influence the thermal stability and electrochemical properties of the resulting salts.
While specific research on this compound salts with simple sulfonate anions like methane sulfonate, benzenesulfonate, and trifluoromethanesulfonate (B1224126) is not widely available in public literature, the properties can be inferred from related compounds. For instance, the zwitterionic buffer N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES) contains a sulfonate group and a bis(2-hydroxyethyl)amino functional group within the same molecule. sigmaaldrich.com This compound is noted for its buffering capacity in the physiological pH range. sigmaaldrich.com
Fluorinated sulfonate anions, such as perfluorooctanesulfonate (B1231939), have been used to create bis(2-hydroxyethyl)ammonium salts. Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate is a commercially available compound, indicating its stability and utility in certain applications. scbt.com
Borate (B1201080) and Other Inorganic Anions
Inorganic anions offer a different set of properties when combined with the this compound cation. Borate anions, for example, are known to form stable ionic liquids. While direct studies on this compound borate are limited, the related compound tris((2-hydroxyethyl)ammonium) orthoborate has been investigated. google.com This suggests that borate salts of this compound are plausible and could exhibit interesting properties for applications such as electrolytes.
Other simple inorganic anions have also been used. For instance, bis[bis(2-hydroxyethyl)ammonium] sulphate is a known compound, demonstrating the ability of the sulfate (B86663) dianion to pair with two this compound cations. chemsrc.com
Cationic Core Modifications
In addition to varying the anion, the this compound cation itself can be structurally modified. These modifications typically involve the substitution of the hydrogen atom on the nitrogen or the bridging of two cationic units.
Alkyl-Substituted this compound Derivatives (e.g., Methyl, Oleyl)
The introduction of an alkyl group onto the nitrogen atom of the bis(2-hydroxyethyl)amino moiety transforms it into a quaternary ammonium (B1175870) cation. The nature of this alkyl group has a profound impact on the properties of the resulting compound.
Methyl Substitution: The methylation of the nitrogen atom leads to the formation of the N,N-bis(2-hydroxyethyl)-N-methylazanium cation. nih.gov This modification can enhance the stability of the cation and is a common feature in many quaternary ammonium compounds used in various applications.
Oleyl Substitution: The incorporation of a long oleyl chain results in compounds like oleyl bis-(2-hydroxyethyl) amine and its quaternized form, bis(2-hydroxyethyl)methyloleylammonium chloride. chemsrc.comresearchgate.net These molecules possess surfactant properties due to the combination of the hydrophilic bis(2-hydroxyethyl)amino headgroup and the long, hydrophobic oleyl tail. They are used as emulsifiers and conditioning agents. researchgate.net
| Alkyl Substituent | Compound Name | Structural Feature | Typical Application Area |
|---|---|---|---|
| Methyl | N,N-bis(2-hydroxyethyl)-N-methylazanium | Quaternary ammonium cation with a methyl group. nih.gov | General chemical synthesis |
| Oleyl | Oleyl bis-(2-hydroxyethyl) amine | Tertiary amine with a long, unsaturated alkyl chain. researchgate.net | Surfactants, Emulsifiers |
| Oleyl and Methyl | Bis(2-hydroxyethyl)methyloleylammonium chloride | Quaternary ammonium cation with both a methyl and an oleyl group. chemsrc.com | Surfactants, Conditioning agents |
Bis-Thiazolium and Phenylenedimethylene Bridged Analogs
More complex structural modifications involve the incorporation of the bis(2-hydroxyethyl)amino functionality into larger molecular architectures.
Bis-Thiazolium Analogs: Research into antimalarial drugs has led to the synthesis of bis-thiazolium salts that incorporate hydroxyethyl (B10761427) groups. nih.gov For example, compounds like 5-(2-hydroxyethyl)-3-(4-(4-(4-(5-(2-hydroxyethyl)thiazol-3-ium-3-yl)butyl)phenyl)butyl)-4-methylthiazol-3-ium have been developed. nih.gov In these structures, the hydroxyethyl group is attached to the thiazolium ring, which is a key component of the dicationic pharmacophore.
Phenylenedimethylene Bridged Analogs: The concept of bridging two nitrogen centers with a rigid phenylenedimethylene linker has been explored in materials science. For example, p-phenylenedimethylene-bis(trimethylammonium) dichloride has been used as an organic structure-directing agent in the synthesis of zeolites. tue.nl While direct examples of a phenylenedimethylene bridge linking two this compound units are not prevalent in the literature, the synthesis of N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine, which has a more flexible ethylene (B1197577) bridge, is well-established. google.com This suggests that the synthesis of the corresponding phenylenedimethylene bridged analogs is a feasible area for further research, potentially leading to new materials with interesting structural and functional properties.
Esterification and Other Covalent Functional Group Derivatizations
The presence of two hydroxyl groups and a secondary amine group makes this compound a versatile precursor for numerous covalent modifications. Esterification and amidation are primary pathways for its derivatization, leading to compounds such as surfactants, corrosion inhibitors, and ionic liquids.
Esterification of the hydroxyl groups can be achieved through reaction with carboxylic acids, acyl chlorides, or anhydrides. This process is often catalyzed by acids. For instance, the reaction with fatty acids produces fatty acid diethanolamides, which are non-ionic surfactants widely used in cosmetics and cleaning products as foaming agents and emulsifiers. researchgate.net The synthesis can also proceed via a transesterification reaction, where a fatty acid methyl ester reacts with diethanolamine (B148213) at elevated temperatures, often in the presence of a catalyst like sodium methoxide (B1231860) or sulfuric acid. atlantis-press.comijirset.com The reaction temperature is a critical parameter, with higher temperatures generally leading to greater conversion to the amide. ijirset.comresearchgate.net
Another significant class of derivatives is formed through acid-base neutralization reactions between diethanolamine and carboxylic acids, resulting in protic ionic liquids (PILs). mdpi.com In this reaction, the amine group is protonated by the acid, forming the this compound cation, while the carboxylate serves as the anion. mdpi.com Fifteen novel PILs based on diethanolammonium salts of various carboxylic acids have been synthesized and characterized using methods like NMR and FT-IR spectroscopy. researchgate.netresearchgate.net These PILs have shown potential as buffer agents and as media for chemical reactions. researchgate.net
Beyond simple esterification and amidation, other covalent modifications are possible. The hydroxyl groups can be derivatized to form ethers or can be replaced by other functional groups. The secondary amine can be further alkylated to produce tertiary amines and quaternary ammonium salts. These derivatization strategies are crucial for creating "task-specific" ionic liquids and other functional materials where specific properties are required. libretexts.orgresearchgate.net For example, derivatizing peptide carboxyl groups with tertiary or quaternary amines can generate more highly charged ions that fragment more efficiently in mass spectrometry. nih.gov
The table below summarizes common derivatization reactions involving diethanolamine.
| Reaction Type | Reactant | Functional Group Modified | Product Class |
| Amidation/Transesterification | Fatty Acid Methyl Ester | Amine and Hydroxyl | Diethanolamide Surfactants |
| Acid-Base Neutralization | Carboxylic Acid (e.g., Lactic Acid, Erucic Acid) | Amine | Protic Ionic Liquids (PILs) |
| Esterification | Carboxylic Acid/Acyl Chloride | Hydroxyl | Diester Derivatives |
| N-Alkylation | Alkyl Halide | Amine | Tertiary Amines/Quaternary Salts |
Structure-Property and Structure-Activity Relationship Studies
The length of alkyl chains attached to the this compound core, typically through esterification or N-alkylation, significantly influences the derivative's physical and performance characteristics. This is a well-established principle in surfactant and ionic liquid chemistry.
In the context of ionic liquids, increasing the alkyl chain length generally leads to changes in thermal properties. Studies on n-alkyl-ammonium nitrate (B79036) ILs have shown that an increase in alkyl chain length can result in a higher melting temperature and decreased thermal stability, effectively reducing the liquid range of the IL. researchgate.net For alkyltriethylammonium-based ionic liquids, elongating the alkyl chain causes a substantial effect on C-H stretching vibrations and leads to the formation of amphiphilic nanostructures due to segregation between polar and non-polar domains. nih.gov
This structure-property relationship is also critical in tribology. A study comparing the lubricating properties of bis(2-hydroxyethyl)ammonium oleate (C18 alkyl chain) and bis(2-hydroxyethyl)ammonium erucate (C22 alkyl chain) found that the longer alkyl chain of the erucate derivative provided significantly better performance. mdpi.com The coefficient of friction was reduced by approximately 30% at 30°C and 50% at 80°C with the longer chain, demonstrating a clear link between alkyl chain length and lubricity. mdpi.com
In other applications, such as corrosion inhibition, the effect can be more complex. While longer alkyl chains can enhance the formation of a protective hydrophobic layer on a metal surface, there can be a trade-off with solubility and diffusion. mdpi.com Similarly, the bactericidal efficacy of certain ammonium salts is highly dependent on chain length, with compounds having chains from 12 to 16 carbons showing the highest activity, while those with shorter chains are inactive. chemrxiv.org
The following table illustrates the general trends observed with increasing alkyl chain length in this compound derivatives.
| Property | General Trend with Increasing Alkyl Chain Length |
| Melting Point | Increases researchgate.net |
| Thermal Stability | Decreases researchgate.net |
| Viscosity | Increases mdpi.com |
| Hydrophobicity | Increases mdpi.com |
| Lubricity | Improves (in certain systems) mdpi.com |
| Self-Diffusion Coefficient | Decreases nih.gov |
The two hydroxyl (-OH) groups are a defining feature of the this compound cation and its derivatives. These groups are capable of acting as both hydrogen bond donors and acceptors, which profoundly influences solvation, reactivity, and intermolecular interactions.
The presence of hydroxyl groups significantly enhances a molecule's ability to interact with polar solvents like water. researchgate.net This is evident in the study of alkanolamine-based PILs, where the hydroxyl groups contribute to strong interactions with water molecules. acs.org In non-aqueous systems, these groups can form strong intramolecular or intermolecular hydrogen bonds. For example, in 1-hydroxyxanthone, an intramolecular O-H···O hydrogen bond significantly stabilizes one of its conformers. nih.gov
In terms of reactivity, the hydroxyl groups can accelerate certain chemical processes. A systematic study on the effect of alkanolamines (ethanolamine, diethanolamine, and triethanolamine) on cement hydration revealed that a higher number of hydroxyl groups leads to a faster reaction. mdpi.com The hydroxyl groups promote the formation of calcium hydroxide (B78521) and the dissolution of tricalcium silicate (B1173343) (C3S) by complexing with Ca²⁺ ions, which accelerates the setting of the cement slurry. mdpi.com The reactivity of diethanolamine itself is also influenced by its protonation state, with OH radical reactions being slower for the protonated (azanium) form. researchgate.net
The position of hydroxyl groups within a molecule can also dictate reaction pathways and product selectivity. A study on the electro-oxidation of butanediol (B1596017) isomers showed that the proximity of the two hydroxyl groups influences the reactivity, with vicinal diols (hydroxyls on adjacent carbons) exhibiting higher reactivity. researchgate.net
This compound is an ionic species, and its derivatives, particularly protic ionic liquids, exhibit behaviors that are a direct consequence of their ionic character. Ionicity governs fundamental properties such as melting point, viscosity, conductivity, and solubility, which in turn dictate the macroscopic behavior of these materials.
Protic ionic liquids based on diethanolammonium are formed by proton transfer from a Brønsted acid to the nitrogen atom of diethanolamine. mdpi.com The resulting salts are composed entirely of ions, and the strength of the Coulombic interactions between the cation and anion is a primary factor determining their physical state and properties. For example, bis(2-hydroxyethyl)ammonium erucate is a highly viscous liquid at room temperature due to strong ionic and hydrogen bonding interactions. mdpi.com
The ionic nature of these compounds is also responsible for their ability to form organized structures. The combination of a diethanolamine derivative with an imidazolium-based ionic liquid was shown to lead to the co-organization of the components into liquid-crystalline phases, forming three-dimensionally continuous ionic nanochannels. rsc.org This self-assembly is driven by intermolecular interactions involving the ionic moieties.
At the microscopic level, the ionic character manifests in the specific arrangement of ions in the liquid or solid state. X-ray crystallography of a salt containing the ethyl(2-hydroxyethyl)aminium cation revealed a crystal structure dominated by charge-assisted O-H···O⁻ and N⁺-H···O⁻ hydrogen bonds, which organize the ions into a supramolecular chain. nih.gov These directed interactions are a hallmark of ionic compounds containing hydrogen-bonding functional groups and are responsible for many of their unique properties. The miscibility of ionic liquids with polar solvents like water is also a macroscopic consequence of their ionic nature, though it can be modulated by other structural features like alkyl chain length. mdpi.com
Advanced Research Applications and Functionalization of Bis 2 Hydroxyethyl Azanium Systems
Applications as Ionic Liquids and Green Solvents
Ionic liquids (ILs) and deep eutectic solvents (DESs) derived from diethanolamine (B148213), which feature the Bis(2-hydroxyethyl)azanium cation, are of growing interest as environmentally benign alternatives to traditional volatile organic compounds. Their tunable physicochemical properties, such as low vapor pressure, thermal stability, and high solvency, make them suitable for a variety of "green" chemical processes.
Dissolution of Lignocellulosic Biomass and Biorefinery Contexts
The efficient fractionation of lignocellulosic biomass into its primary components—cellulose, hemicellulose, and lignin—is a critical step in biorefinery processes for the production of biofuels and bio-based chemicals. Ionic liquids have been investigated as solvents for this purpose due to their ability to dissolve biomass.
However, research into the efficacy of protic ionic liquids (PILs) based on alkanolamines, including those formed from diethanolamine, has shown limitations in this area. A study investigating the dissolution of cellulose in various alkanolammonium-based PILs, including those derived from bis(2-hydroxyethyl)amine (diethanolamine), found that no cellulose dissolution was observed (less than 0.1 wt%) . This suggests that while diethanolamine-based ILs may have other applications, their utility as direct solvents for cellulose in biomass processing may be limited.
Further research has explored other protic ionic liquids for biomass processing. For instance, 2-hydroxyethylammonium-based PILs have been evaluated for their ability to dissolve major lignocellulosic biopolymers. One study found that while xylose and lignin could be dissolved by these PILs, cellulose could not google.com. Specifically, 2-hydroxyethylammonium formate (2-HEAF) was identified as the most effective among those tested for dissolving xylose and lignin google.com. These findings underscore the nuanced and selective nature of ionic liquids in biomass fractionation.
| Ionic Liquid System | Biopolymer Target | Dissolution Efficiency | Reference |
| Diethanolamine-based PILs | Cellulose | < 0.1 wt% | |
| 2-Hydroxyethylammonium Formate (2-HEAF) | Xylose, Lignin | Effective dissolution | google.com |
| 2-Hydroxyethylammonium Acetate (B1210297) (2-HEAA) | Xylose, Lignin | Less effective than 2-HEAF | google.com |
| 2-Hydroxyethylammonium Propionate (2-HEAPr) | Xylose, Lignin | Less effective than 2-HEAF | google.com |
Gas Absorption Processes (e.g., Carbon Dioxide Capture)
The capture of carbon dioxide (CO2) is a critical technology for mitigating greenhouse gas emissions. Aqueous amine solutions are traditionally used for this purpose, but they suffer from drawbacks such as high volatility and energy-intensive regeneration processes. Diethanolamine-based ionic liquids and deep eutectic solvents are being explored as promising alternatives.
Another area of investigation involves the use of diethanolamine-based deep eutectic mixtures for CO2 capture. In this research, diethanolamine was used as a hydrogen bond donor to prepare three different DESs with quaternary ammonium (B1175870) salts. The resulting DESs exhibited low melting points and densities close to water, with viscosities that suggest their potential for use in CO2 capture applications google.com.
Research has also been conducted on CO2 absorption in emulsions of diethanolamine and the ionic liquid 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([hmim][Tf2N]). This system demonstrated the formation of immiscible solid carbamate crystals upon CO2 absorption, which could offer advantages in solvent regeneration google.comgoogle.com.
| Solvent System | CO2 Absorption Performance Highlight | Reference |
| DES-DEA Hybrid Solvents (e.g., ChCl-MEA with DEA) | Increased CO2 capture capacity and overall mass transfer coefficient. | nih.gov |
| Diethanolamine-based DESs (with quaternary ammonium salts) | Low melting points and suitable physical properties for CO2 capture. | google.com |
| DEA-[hmim][Tf2N] Emulsions | Formation of solid carbamate crystals upon CO2 absorption. | google.comgoogle.com |
| Protic Ionic Liquids-Amine Blends | High CO2 uptake, with some blends reaching 0.295 g CO2 per g of absorbent at 50 °C. | fishersci.ca |
Role in Extraction and Separation Technologies
The unique solvent properties of diethanolamine-based systems also lend themselves to various extraction and separation processes. These systems can be designed to selectively interact with and separate target molecules from complex mixtures.
A review of advances in the use of diethanolamine and its derivatives highlights their application in the synthesis of ionic liquids, which have been employed in a variety of separation and extraction contexts smolecule.com. The bifunctional nature of diethanolamine, possessing both hydroxyl and amine groups, allows for the creation of task-specific ionic liquids with tailored extraction capabilities.
For instance, the functionalization of polystyrene with diethanolamine-based ionic liquids has been explored for the chemical fixation of CO2, a process that inherently involves the separation of CO2 from other gases. While not a traditional extraction process, it demonstrates the principle of selective capture and transformation which is central to separation science.
Contributions to Materials Science and Engineering
The functional groups present in this compound systems make them valuable building blocks and functional components in the synthesis of advanced materials, including polymers and hydrogels.
Precursors for Polymer Synthesis and Advanced Polymeric Materials
Diethanolamine is utilized in the polymer industry, notably as a chain extender or crosslinking agent in the synthesis of polyurethanes and epoxy resins. The two hydroxyl groups of diethanolamine can react with isocyanate groups to form urethane linkages. When used as a crosslinker, the secondary amine group can also participate in reactions, leading to the formation of a three-dimensional polymer network. This crosslinking is crucial for tailoring the mechanical properties of the final polymeric material.
The synthesis of polyurethanes often involves the reaction of a diisocyanate with a polyol. Diethanolamine can be incorporated into the polymer backbone to introduce specific functionalities. For example, the transesterification of tall oil with diethanolamine has been used to develop polyols for polyurethane synthesis.
Furthermore, diethanolamine derivatives have been used in the synthesis of functionalized polymers. For instance, N,N-bis(2-hydroxyethyl) malonamide, a derivative of diethanolamine, has been used to prepare a two-dimensional network polymer that was subsequently functionalized and immobilized in a chitosan biomembrane for the selective adsorption of uranium(VI).
Components in Hydrogel and Biocompatible Material Development
Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water, making them highly suitable for biomedical applications. The incorporation of diethanolamine-derived components can impart specific properties to these materials, such as thermoresponsiveness and enhanced biocompatibility.
A study on thermoresponsive polyurethane hydrogels demonstrated that polymers based on diethanolamine (DEA)-derived diols were capable of forming stable hydrogels above a critical gelation temperature. This behavior was attributed to the enhanced intermolecular interactions facilitated by the free amine groups in the DEA units. These hydrogels exhibited tunable sol-gel transition behaviors, making them promising candidates for injectable biomedical applications like drug delivery and embolization therapies.
The development of biocompatible materials is a key area of research. Hydrogels based on natural and synthetic polymers are widely explored for their softness, flexibility, and biocompatibility. The functionalization of polymers with amino groups, such as those present in diethanolamine, can enhance cell adhesion and other biological interactions, which is beneficial for tissue engineering applications. For example, amino-functionalized bioactive glass nanoparticles have been combined with glycol chitosan to construct dual-crosslinked composite hydrogels with improved strength and elasticity for potential use in tissue engineering.
Formulation of Advanced Materials and Electrolytic Systems
This compound and its parent compound, diethanolamine, are key components in the synthesis of protic ionic liquids (PILs) and deep eutectic solvents (DESs), classes of advanced materials with tunable physicochemical properties.
PILs are formed through a proton transfer reaction between a Brønsted acid and a Brønsted base. researchgate.net this compound cations can be paired with various anions, such as those from carboxylic or sulfonic acids, to create PILs with applications in electrochemistry and as green solvents. researchgate.netacs.org For instance, the reaction of diethanolamine with fatty acids like oleic or stearic acid results in the formation of ethanolammonium salts that behave as PILs. acs.org The physicochemical properties of these PILs, including density and thermal expansion, are influenced by the nature of the constituent ions and their interactions. frontiersin.orgresearchgate.net A series of 2-hydroxyethylammonium sulfonate-based PILs have been synthesized and characterized, showing potential for applications like hydrodeoxygenation. frontiersin.org
Deep eutectic solvents are another class of ionic fluids formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD), resulting in a mixture with a significantly lower melting point than its individual components. mdpi.comnih.gov Diethanolamine and its derivatives can act as components in DESs, which are valued as sustainable and eco-friendly solvents for various processes, including the green synthesis of nanomaterials. mdpi.comkneopen.commdpi.com The properties of DESs, such as viscosity and polarity, can be tailored by altering the HBA, HBD, and their molar ratio, making them suitable for diverse applications from nanomaterial fabrication to gas capture. mdpi.comum.edu.my
Table 1: Physicochemical Properties of Selected this compound-Based Protic Ionic Liquids
| Cation | Anion | Molar Mass ( g/mol ) | Density at 293.15 K (g/cm³) | Reference |
|---|---|---|---|---|
| This compound | Methanesulfonate | 201.24 | 1.2913 | frontiersin.org |
| This compound | Trifluoromethanesulfonate (B1224126) | 255.21 | 1.4582 | frontiersin.org |
| This compound | Benzenesulfonate | 263.32 | 1.2845 | frontiersin.org |
Development of Surface Coatings and Tribofilms
The unique chemical structure of this compound salts makes them effective in lubrication and surface protection. When formulated into lubricants, these compounds can form protective tribofilms on metal surfaces, significantly reducing friction and wear.
A notable example is bis(2-hydroxyethyl)ammonium erucate (B1234575), a protic ionic liquid synthesized from diethanolamine and erucic acid. mdpi.com This compound has demonstrated excellent lubricity both as a neat lubricant and as an additive in water-based systems. mdpi.com Its effectiveness is attributed to the adsorption of its polar molecules onto interacting surfaces. The long alkyl chain of the erucate anion helps form a thick, dense adsorbed layer that provides superior separation between surfaces, leading to a significant reduction in the coefficient of friction. mdpi.com Studies comparing it with bis(2-hydroxyethyl)ammonium oleate (B1233923) found that the longer chain of erucic acid resulted in a friction coefficient reduction of approximately 30% at 30°C and 50% at 80°C. mdpi.com The lubrication mechanism involves the formation of an adsorbed layer, and at higher temperatures, a tribo-reaction layer and metal soaps may also contribute to its performance. mdpi.com
Amide/amino-based functional additives, which share structural similarities, have also been shown to reduce wear and improve the oxidation stability of lubricants. researchgate.netnih.gov The presence of both amine and hydroxyl groups in the this compound cation facilitates strong surface adsorption, a key characteristic for effective boundary lubrication. mdpi.com
Table 2: Tribological Performance of Bis(2-hydroxyethyl)ammonium Erucate as a Neat Lubricant
| Test Temperature (°C) | Mean Coefficient of Friction | Wear Volume (mm³) | Reference |
|---|---|---|---|
| 30 | ~0.06 | 0.0028 | mdpi.com |
Catalytic Applications
While diethanolamine itself is widely used in various chemical syntheses, its protonated form, this compound, and its derivatives also exhibit important catalytic activities.
This compound salts, particularly quaternary ammonium compounds derived from diethanolamine, can function as phase transfer catalysts (PTCs). PTCs facilitate the reaction between reactants located in different immiscible phases (e.g., aqueous and organic) by transporting one reactant across the phase boundary. The structure of this compound derivatives, with a charged nitrogen center and organic substituents, allows them to be soluble in both polar and non-polar environments, making them effective for this purpose.
Diethanolamine and its derivatives can act as catalysts in several specific organic reactions. They have been employed as catalysts in peptide coupling reactions, where their basicity and bifunctional nature are advantageous. In the production of diethanolamide surfactants, an amidation reaction between a fatty acid methyl ester and diethanolamine is often used, which can be catalyzed by bases like sodium methoxide (B1231860). nih.govuii.ac.id While the diethanolamine is a reactant here, related amine systems are known to catalyze such transformations.
In the context of biofuel upgrading, hydrodeoxygenation (HDO) is a critical process for removing oxygen from bio-oil components. academie-sciences.fr Protic ionic liquids based on 2-hydroxyethylammonium sulfonates have been identified as having potential applications in HDO processes, suggesting a role for these compounds as catalysts or reaction media in such transformations. frontiersin.org Furthermore, aldol condensation reactions, which are fundamental carbon-carbon bond-forming reactions, can be catalyzed by amine bases. The reaction of acetone, a product from acetic acid ketonization, can undergo aldol condensation to form larger molecules, a key step in upgrading bio-oils. academie-sciences.fr
Corrosion Inhibition Mechanisms
This compound's parent compound, diethanolamine (DEA), is a well-established and effective corrosion inhibitor for various metals, particularly steel and aluminum, in acidic environments. peacta.orgsemanticscholar.orgdntb.gov.uaresearchgate.net Its effectiveness stems from its ability to adsorb onto the metal surface, forming a protective barrier that impedes corrosive processes.
The inhibition of corrosion by diethanolamine is primarily a surface phenomenon controlled by adsorption. peacta.orgresearchgate.net The DEA molecule contains nitrogen and oxygen atoms with lone pairs of electrons, which can be donated to the vacant d-orbitals of metal atoms, facilitating adsorption. peacta.orgmdpi.com The molecule can adsorb onto the metal surface through both the amine (-NH-) and hydroxyl (-OH) groups. peacta.org
The adsorption process can be characterized as physisorption, chemisorption, or a mixture of both. researchgate.netmdpi.com Physisorption involves electrostatic interactions between the charged metal surface and the inhibitor molecules, while chemisorption involves charge sharing or transfer to form a coordinate-type bond. mdpi.com Studies on mild steel in sulfuric acid indicate that DEA inhibits corrosion via physical adsorption. peacta.orgsemanticscholar.org The adsorption of DEA on mild steel has been found to follow the Frumkin's adsorption isotherm, while on other metals, it may follow the Langmuir model. peacta.orgresearchgate.net
The efficiency of inhibition typically increases with the concentration of the inhibitor. For example, the inhibition efficiency of DEA on mild steel in 0.5 M H₂SO₄ at 303 K ranged from 55.3% at 10⁻⁷ M to 88.7% at 10⁻³ M. peacta.orgsemanticscholar.org Thermodynamic parameters such as the Gibbs free energy of adsorption (ΔG°ads) provide insight into the nature of the adsorption. Negative values of ΔG°ads indicate a spontaneous adsorption process. researchgate.net
Table 3: Corrosion Inhibition Efficiency of Diethanolamine (DEA) on Mild Steel in 0.5 M H₂SO₄ at 303 K
| DEA Concentration (M) | Inhibition Efficiency (%) | Adsorption Isotherm | Reference |
|---|---|---|---|
| 10⁻³ | 88.7 | Frumkin | peacta.orgsemanticscholar.org |
| 10⁻⁴ | 80.5 | Frumkin | peacta.org |
| 10⁻⁵ | 72.1 | Frumkin | peacta.org |
| 10⁻⁶ | 64.3 | Frumkin | peacta.org |
Formation of Protective Layers and Surface Passivation
This compound, the protonated form of diethanolamine (DEA), plays a significant role in the formation of protective layers on metal surfaces, a critical function for corrosion inhibition and surface passivation. chemicalbook.comnih.gov The efficacy of this compound stems from its molecular structure, which possesses both amine and hydroxyl functional groups. nouryon.comwikipedia.org This amphiphilic nature, with both hydrophilic and lipophilic characteristics, facilitates its adsorption onto metallic surfaces. nih.gov
The mechanism of protection involves the chemisorption of the molecule onto the metal. chemicalbook.com The lone pair of electrons on the nitrogen atom of the amine group, along with the oxygen atoms in the hydroxyl groups, can interact with the vacant d-orbitals of metal surface atoms. nih.gov This interaction leads to the formation of a stable, adsorbed film that acts as a physical barrier, isolating the metal from the corrosive environment. nih.gov This film-forming capability is a key reason for the widespread use of diethanolamine and its derivatives as corrosion inhibitors in applications such as metalworking fluids, cutting oils, and industrial gas purification systems. chemicalbook.comnih.govthirdcoastchemicals.comnih.gov
In aqueous systems, the this compound cation can influence the electrochemical potential at the metal-liquid interface. As a weak base, its parent compound, diethanolamine, can neutralize acidic byproducts that often accelerate corrosion. In environments where cathodic reactions produce hydroxyl ions (OH⁻), the azanium cation may interact with these ions, contributing to the precipitation of protective compounds, further blocking active corrosion sites. umons.ac.be This ability to form protective layers is also leveraged in the development of triazine-based corrosion inhibitors, for which diethanolamine serves as a chemical building block. thirdcoastchemicals.comdow.com
Tribological Performance and Lubricant Formulations
The unique chemical properties of this compound have led to significant research into its application in advanced lubricant formulations, where it demonstrates potential in reducing friction and wear.
This compound is a key component in the synthesis of protic ionic liquids (PILs) that function effectively as both neat lubricants and additives. mdpi.com A notable example is bis(2-hydroxyethyl)ammonium erucate, a PIL synthesized through an acid-base neutralization reaction between diethanolamine and erucic acid. mdpi.comresearchgate.net This compound has been shown to possess excellent lubricity. mdpi.com
When used as a neat lubricant, bis(2-hydroxyethyl)ammonium-based PILs can significantly reduce the coefficient of friction and wear on steel surfaces. mdpi.commdpi.com Furthermore, derivatives such as fatty acid amides and esters of diethanolamine have been developed as oil-soluble, friction-reducing additives for lubricating oils, including engine crankcase oils. google.com The addition of even small percentages of these compounds can lead to measurable improvements in fuel economy. google.com The versatility of diethanolamine allows for its use in a wide array of lubricant applications, from metalworking fluids to urethane foams and coatings. thirdcoastchemicals.comrockchemicalsinc.com
The lubricating action of this compound-based compounds is attributed to several interconnected mechanisms. A primary mechanism is the formation of a physically adsorbed boundary film on the interacting surfaces. mdpi.com In PILs like bis(2-hydroxyethyl)ammonium erucate, the long alkyl chain of the fatty acid anion (erucate, C22:1) allows for the formation of a thicker and denser adsorbed layer compared to anions with shorter chains (like oleate, C18:1). mdpi.com This robust layer provides better separation of the surfaces, thereby reducing friction and wear. mdpi.com
Beyond physical adsorption, tribo-chemical reactions play a crucial role. Under the high temperatures and pressures generated at the contact points, these compounds can react with the metal surface. This process can lead to the formation of a temperature-induced tribo-reaction layer. mdpi.com Additionally, the interaction between the fatty acid anion and the metal surface can form metal soaps, which contribute to the lubricating film. mdpi.com The combination of the adsorbed layer, the tribo-reaction layer, and metal soap formation is responsible for the superior tribological performance observed. mdpi.com
This compound derivatives have demonstrated strong performance in both aqueous and non-aqueous environments. Due to the hydrophilic character of the amine and hydroxyl groups, compounds like bis(2-hydroxyethyl)ammonium erucate exhibit good solubility in water, making them suitable as additives for water-based lubricating fluids. wikipedia.orgmdpi.com Water-based fluids are valued for their excellent cooling capacity and non-flammability, and the addition of these PILs can significantly enhance their lubricity without relying on environmentally harmful additives containing sulfur or phosphorus. mdpi.com Studies have shown that bis(2-hydroxyethyl)ammonium erucate can be dissolved in water up to 3 wt% to create a homogeneous solution that effectively reduces friction and wear. mdpi.com
In non-aqueous systems, such as mineral oil-based lubricants, diethanolamine derivatives are used as friction-reducing additives. google.com These oil-soluble additives, including fatty acid amides and esters, are incorporated into fully formulated engine oils and other industrial lubricants to improve performance. google.communzing.com The amphiphilic nature of the parent molecule, diethanolamine, is key to its function as an emulsifier and stabilizer in formulations where both oil and water phases are present, such as in metalworking fluids.
Interactive Data Table: Tribological Performance of Bis(2-hydroxyethyl)ammonium Erucate
The following table summarizes the tribological test results for Bis(2-hydroxyethyl)ammonium Erucate, both as a neat lubricant and as an additive in water, compared to a baseline.
| Lubricant | Test Temperature (°C) | Mean Coefficient of Friction (μ) | Wear Scar Diameter (μm) | Wear Volume (mm³) |
| Neat PIL | 30 | 0.051 | 185.7 | 0.0019 |
| Neat PIL | 80 | 0.042 | 224.9 | 0.0028 |
| Water (Base) | 30 | 0.550 | 540.3 | 0.0543 |
| Water + 3% PIL | 30 | 0.076 | 239.8 | 0.0031 |
| Water (Base) | 80 | 0.480 | 510.6 | 0.0421 |
| Water + 3% PIL | 80 | 0.078 | 255.4 | 0.0039 |
Data synthesized from research on Bis(2-hydroxyethyl)ammonium Erucate. mdpi.com
Applications in Biological and Biomedical Research Methodologies
While primarily known for its industrial applications, the chemical properties of this compound and its parent compound, diethanolamine, lend themselves to certain roles in biological and biomedical research.
The solubilization and stabilization of membrane proteins are critical for their structural and functional study, a process that requires extracting them from their native lipid bilayer environment. nih.govpeerj.com This is typically achieved using amphiphilic molecules, such as detergents or surfactants, which can shield the hydrophobic transmembrane domains of the protein from the aqueous solvent. peerj.comnih.gov
While this compound itself is not a primary agent for this purpose, its derivatives, specifically diethanolamides, are well-known amphiphilic surfactants. wikipedia.org These compounds, formed from the reaction of diethanolamine and fatty acids, are used extensively as emulsifiers, thickeners, and detergents in cosmetics and soaps. nih.govnih.gov The fundamental principle of using surfactants to form micelles that encapsulate the hydrophobic portions of membrane proteins is the cornerstone of their extraction and stabilization. peerj.com
Furthermore, diethanolamine is used as a buffering agent in pharmaceutical and biological formulations to maintain a stable pH, which is crucial for protein stability. chemicalbook.comaatbio.com It is effective as a basic buffer around pH 9.8. chemicalbook.comaatbio.com Maintaining the correct pH and ionic environment is essential to preserve the native conformation and function of biological macromolecules once they have been solubilized. cube-biotech.com Therefore, while derivatives perform the primary solubilization, the buffering capacity of the parent compound is vital for subsequent stabilization.
Modulation of Cell Membrane Permeability in in vitro Cell Culture Systems
The interaction of ionic compounds with biological membranes is a critical area of research, particularly for assessing the biocompatibility and potential therapeutic applications of novel chemical entities. The this compound cation, as a component of certain ionic liquids and formulations, is posited to interact with the phospholipid bilayer of cell membranes, potentially leading to alterations in membrane fluidity and permeability. This interaction is largely governed by the physicochemical properties of the cation, including its size, charge distribution, and hydrophilicity.
While direct, quantitative studies measuring the specific impact of this compound salts on the permeability of in vitro cell culture monolayers, such as Caco-2 or keratinocyte models, are not extensively detailed in the available scientific literature, the general mechanisms by which ammonium-based ionic liquids modulate membrane permeability are understood. These mechanisms often involve the insertion of the cation into the lipid bilayer, which can disrupt the ordered structure of the membrane lipids. This disruption can lead to a transient increase in membrane permeability, a phenomenon that can be harnessed for therapeutic purposes, such as enhancing the intracellular delivery of drugs.
The integrity of cell monolayers and the modulation of their permeability can be quantitatively assessed using several established in vitro methods. One common technique is the measurement of Transepithelial Electrical Resistance (TEER), which provides an indication of the integrity of the tight junctions between cells in a monolayer. nih.govresearchgate.netnih.govfigshare.com A decrease in TEER values after exposure to a substance would suggest a disruption of the barrier function and an increase in paracellular permeability. Another method is the use of fluorescent marker molecules, such as Lucifer Yellow or fluorescein isothiocyanate (FITC)-dextran. jove.comsigmaaldrich.comnih.govnih.govresearchgate.net The passage of these normally impermeant markers across a cell monolayer is measured, and an increased flux indicates a compromise in membrane integrity. While these methods are standard for assessing membrane permeability, specific data from the application of these assays to this compound salts are not prominently reported.
It is also noted in research concerning related compounds that cytotoxicity can be correlated with the lipophilicity of the ionic liquid's cation. qub.ac.uk Generally, cations with longer alkyl chains exhibit greater disruption of the cell membrane. qub.ac.uk Given the hydrophilic nature of the two hydroxyethyl (B10761427) groups in this compound, its interaction with the hydrophobic core of the cell membrane may be less pronounced than that of more lipophilic cations. However, without specific experimental data, this remains a theoretical consideration. Further research employing standardized in vitro cell culture systems is necessary to fully elucidate and quantify the precise effects of this compound on cell membrane permeability.
Engineering of Drug Delivery System Components
The functionalization of drug delivery systems with specific chemical moieties is a key strategy for optimizing therapeutic efficacy. This compound, derived from diethanolamine, has been utilized as a component in the engineering of drug delivery systems, primarily through the formation of salts with acidic active pharmaceutical ingredients (APIs). This approach is particularly prevalent in the development of topical and transdermal formulations, where enhanced skin permeation is desired.
The principle behind this application is the formation of an ion-pair between the cationic this compound and an anionic drug. This strategy can modify the physicochemical properties of the parent drug, such as its melting point and solubility, which in turn can influence its release from a formulation and its ability to permeate the skin barrier. nih.govpharmaexcipients.comccspublishing.org.cn
Formation of Drug Salts for Enhanced Transdermal Delivery
A significant application of this compound is as a counterion for non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and piroxicam. nih.govresearchgate.netjfda-online.comherts.ac.uknih.gov The resulting diethanolammonium salts often exhibit improved skin permeability compared to the free acid or other salt forms of the drug. For instance, diclofenac diethanolamine has been shown to readily penetrate the lipid domain of the stratum corneum. researchgate.net Similarly, piroxicam-diethanolamine salt (PX-DEA) has demonstrated a higher permeation rate across the skin compared to piroxicam itself. nih.gov
The enhanced permeation is attributed to the formation of a more lipophilic ion-pair that can more easily partition into and diffuse through the stratum corneum. Studies have quantified the permeation of these salts across skin models, providing valuable data for formulation development.
Below is a data table summarizing research findings on the skin permeation of drugs formulated as diethanolammonium salts.
| Active Pharmaceutical Ingredient (API) | Formulation Component | Skin Model | Key Finding | Reference |
|---|---|---|---|---|
| Piroxicam | Piroxicam-diethanolamine salt (PX-DEA) | Hairless Mouse Skin | PX-DEA exhibited a higher permeation rate across the skin compared to piroxicam free acid and piroxicam-triethanolamine salt. | nih.gov |
| Piroxicam | Piroxicam-diethanolamine salt (PX-DEA) in a pressure sensitive adhesive matrix | Hairless Mouse Skin | The permeation rate from the PSA matrix was higher for the monoethanolamine salt, followed by the diethanolamine salt, and then piroxicam free acid. | nih.gov |
| Diclofenac | Diclofenac diethanolamine (D-DEA) | Rat Skin | The study noted that cations with hydroxyl groups, like diethanolamine, had negative effects on the transdermal delivery of diclofenac in the specific solvent used (isopropyl myristate). | nih.gov |
| Diclofenac | Diclofenac diethylamine (a related organic amine salt) | Human Skin | Aqueous formulations containing a diclofenac salt with an organic base were suggested as the best combination to promote permeation. | researchgate.net |
Functionalization of Nanoparticles
In the broader context of advanced drug delivery, the functionalization of nanoparticles with specific chemical groups is a widely explored area to achieve targeted delivery and controlled release. nih.govmdpi.commdpi.comlahannlab.comnih.govnih.govmdpi.com The hydroxyl groups present in this compound offer potential sites for conjugation to nanoparticle surfaces, which could impart desirable characteristics such as increased hydrophilicity and altered surface charge. This surface modification could influence the nanoparticle's interaction with biological systems, potentially leading to improved stability, biocompatibility, and cellular uptake. However, specific examples of drug delivery nanoparticles functionalized with this compound are not extensively documented in the reviewed literature, indicating a potential area for future research.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental in determining the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to yield detailed information about molecular geometry and electronic structure.
For the Bis(2-hydroxyethyl)azanium cation, the three-dimensional structure is characterized by a central nitrogen atom bonded to two hydrogen atoms and two hydroxyethyl (B10761427) groups. While specific quantum chemical calculations for this exact cation are not abundant in publicly accessible literature, its geometry can be inferred from crystallographic data of related compounds, such as bis[ethyl(2-hydroxyethyl)azanium]. nih.gov In such salts, the cation's conformation is heavily influenced by hydrogen bonding. For instance, in the crystal structure of bis[ethyl(2-hydroxyethyl)azanium] 2,2′-disulfanediyldibenzoate, the cation exhibits a straight-chain conformation, with the exception of the terminal hydroxy group, which is twisted. nih.gov The N-C-C-O torsion angle in this related cation was found to be 66.5(2)°. nih.gov
Density Functional Theory (DFT) is a widely used quantum chemical method for optimizing molecular geometry and predicting electronic properties. researchgate.net A typical DFT calculation, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can predict key structural parameters. researchgate.net These parameters provide a foundational understanding of the molecule's shape and rigidity.
| Parameter | Typical Calculated Value (Å or °) | Methodology Reference |
|---|---|---|
| C-N Bond Length | 1.48 - 1.50 Å | researchgate.net |
| C-C Bond Length | 1.52 - 1.54 Å | researchgate.net |
| C-O Bond Length | 1.42 - 1.44 Å | researchgate.net |
| N-H Bond Length | 1.01 - 1.03 Å | researchgate.net |
| O-H Bond Length | 0.96 - 0.98 Å | researchgate.net |
| C-N-C Bond Angle | 110 - 114° | researchgate.net |
| N-C-C Bond Angle | 110 - 113° | researchgate.net |
| C-C-O Bond Angle | 108 - 111° | researchgate.net |
Electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are critical for understanding chemical reactivity. researchgate.netirjweb.com The HOMO-LUMO energy gap is an indicator of the molecule's stability; a larger gap suggests higher stability. youtube.comnih.gov For this compound, the HOMO is expected to be localized around the oxygen atoms of the hydroxyl groups and the nitrogen atom, while the LUMO would be distributed over the antibonding orbitals. These calculations help predict sites susceptible to nucleophilic or electrophilic attack. aimspress.com
Density Functional Theory (DFT) in Elucidating Reaction Pathways and Mechanisms
DFT is a powerful tool not just for static properties but also for exploring the dynamics of chemical reactions. mdpi.com It allows researchers to map out potential energy surfaces, identify transition states, and calculate activation energies, thereby elucidating reaction mechanisms that might otherwise be difficult to determine experimentally. umn.edursc.org
For quaternary ammonium (B1175870) compounds, a class to which this compound belongs, alkaline degradation is a significant concern in various applications. nih.govnih.govacs.org DFT calculations have been employed to investigate the degradation mechanisms of various tetraalkylammonium cations, identifying pathways such as nucleophilic substitution (S_N2) and Hofmann elimination. researchgate.net
A DFT study on the degradation of tetraalkylammonium hydroxides explored these mechanisms in detail. researchgate.net
S_N2 Pathway : This mechanism involves a hydroxide (B78521) ion attacking one of the carbon atoms attached to the nitrogen, leading to the formation of an alcohol and the corresponding tertiary amine. For this compound, this would involve an attack on a carbon of one of the hydroxyethyl groups.
Hofmann Elimination : This pathway requires a beta-hydrogen and typically occurs in the presence of a strong base. The hydroxide ion abstracts a proton from a beta-carbon, leading to the formation of an alkene, water, and the tertiary amine.
DFT calculations can determine the activation energy barriers for these competing pathways. nih.govresearchgate.net For example, in a study of ethyltrimethylammonium, the calculated free energy barrier for Hofmann elimination was significantly lower than for the S_N2 pathway, suggesting it is the more vulnerable degradation route. researchgate.net Similar computational investigations for this compound could predict its stability in alkaline environments and guide the design of more robust related compounds. The presence of hydroxyl groups may also influence reaction pathways, potentially through intramolecular catalysis or by affecting the solvation shell, aspects that DFT can effectively model. mdpi.com
Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly
While quantum mechanics describes the details of individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of ensembles of molecules over time. rsc.orgnih.gov MD simulations provide a molecular-level picture of intermolecular interactions, such as hydrogen bonding, and collective phenomena like self-assembly. nih.gov
The this compound cation, particularly in the context of protic ionic liquids, is a subject of interest for MD studies. A study on a mixture of bis(2-hydroxyethyl)ammonium acetate (B1210297) and water utilized MD simulations with a refined force field derived from DFT calculations. researchgate.net Such simulations reveal detailed information on the structural conformation and energy fluctuations within the liquid. researchgate.net The key intermolecular interactions governing the behavior of this compound are:
Hydrogen Bonding : The cation has multiple hydrogen bond donors (the N-H and O-H groups) and the hydroxyl oxygens can act as acceptors. These interactions are crucial in forming a structured network in the liquid phase and in solution. researchgate.netnih.gov
Electrostatic Interactions : The positive charge on the azanium ion leads to strong electrostatic interactions with anions or polar molecules.
MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another.
The dual functionality of the hydroxyethyl groups (hydrophilic hydroxyl ends and a more hydrophobic ethyl backbone) gives this compound amphiphilic character, which can lead to self-assembly. A study on a related surfactant, oleyl bis(2-hydroxyethyl)methyl ammonium bromide, demonstrated that hydrogen bonds between the hydroxyethyl groups, in conjunction with hydrophobic and electrostatic interactions, lead to the formation of various aggregates like micelles and vesicles. nih.gov MD simulations can model these aggregation processes, showing how individual cations orient themselves to form larger, ordered structures. nih.gov This provides insight into how these molecules behave at interfaces and in bulk solution. nih.gov
Computational Modeling of Surface Adsorption Processes and Interface Phenomena
The interaction of this compound with surfaces and interfaces is critical for applications such as corrosion inhibition, lubrication, and flotation. mdpi.commdpi.com Computational modeling provides a means to understand the mechanisms of surface adsorption and the structure of the resulting interfacial layer. acs.org
DFT calculations can be used to study the adsorption of a single molecule on a well-defined surface, such as a metal oxide. researchgate.net These calculations can determine the most stable adsorption geometry and the adsorption energy. For this compound, one would expect the hydroxyl groups and the charged nitrogen center to play a significant role in surface binding. Studies on the adsorption of similar molecules like monoethanolamine on hydroxylated Cr₂O₃ surfaces show that hydrogen bonds form between the molecule's functional groups and the surface hydroxyl groups, dictating the adsorption orientation. researchgate.net
For larger-scale phenomena involving many molecules at an interface, MD simulations are more suitable. beilstein-journals.org These simulations can model the competitive adsorption of the cation and solvent molecules (e.g., water) onto a surface. They can reveal the structure and dynamics of the adsorbed layer, including the orientation of the adsorbed cations and the extent of surface coverage. nih.gov For instance, in lubrication, simulations could model how a layer of this compound salt forms on interacting metal surfaces, reducing friction and wear. mdpi.com In another context, machine learning models have been used to predict the solubility of CO₂ in aqueous solutions of diethanolamine (B148213), the parent amine of the cation, showcasing how computational approaches can model complex interfacial gas-liquid phenomena. researchgate.net
| Methodology | Studied Phenomenon | Key Insights Provided | Relevant System Example |
|---|---|---|---|
| Density Functional Theory (DFT) | Single-molecule adsorption | Adsorption energy, optimal binding geometry, electronic charge transfer | Monoethanolamine on Cr₂O₃ surfaces researchgate.net |
| Molecular Dynamics (MD) | Formation of adsorbed layers | Structure of the interfacial layer, molecular orientation, surface coverage, transport properties | Ionic liquids at interfaces mdpi.com |
| Monte Carlo (MC) Simulations | Adsorption isotherms | Amount of substance adsorbed as a function of pressure/concentration | Gas adsorption in nanoporous materials acs.org |
| Machine Learning / RSM | Gas solubility in liquids | Predictive models for solubility based on system parameters (T, P, concentration) | CO₂ solubility in diethanolamine solutions researchgate.net |
Advanced Analytical and Quantification Techniques for Bis 2 Hydroxyethyl Azanium and Its Derivatives/metabolites/degradants
Chromatographic Separation Methods
Chromatography is the cornerstone for the analysis of Bis(2-hydroxyethyl)azanium, providing the necessary separation from complex sample matrices. The choice of chromatographic method depends on the required sensitivity, the sample matrix, and the specific analytical instrumentation available.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. Direct analysis can be challenging due to the compound's lack of a strong UV chromophore, necessitating alternative detection methods or pre-column/post-column derivatization. osha.govresearchgate.net
Several HPLC methods involve derivatization to attach a chromophoric or fluorophoric tag to the this compound molecule. A common derivatizing agent is 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), which reacts with secondary amines to form a highly fluorescent derivative, allowing for sensitive fluorescence detection. chromforum.org Another approach uses 1-naphthylisothiocyanate (NITC) as a derivatizing agent, which enables UV detection. uni-giessen.dersc.org A method involving micellar extraction and in-situ derivatization with dansyl chloride has also been developed for analyzing trace amounts of this compound in cosmetic samples, with a limit of detection (LOD) of 0.57 μg/g. researchgate.net
Ion chromatography, a subset of HPLC, can also be employed. This technique separates analytes based on their ionic interactions with a stationary phase. This compound can be determined in workplace air by ion chromatography after collection in an aqueous hexanesulfonic acid solution. nih.gov Another ion chromatography method uses a Dionex OmniPac PAX-500 column with pulsed amperometric detection (PAD) to quantify alkanolamines without derivatization. osha.gov
The following table summarizes various HPLC conditions reported for the analysis of this compound.
| Stationary Phase (Column) | Mobile Phase | Derivatizing Agent | Detector | Limit of Detection (LOD) | Reference |
| Ascentis RP-Amide | Acetonitrile/Water (gradient) | 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | Fluorescence (FL) | 0.100 µ g/sample | chromforum.org |
| Radial CN (10-cm x 8-mm, 10-µm) | Isooctane/Methanol/Acetonitrile | 1-naphthylisothiocyanate (NITC) | Ultraviolet (UV) | 1 ng (analytical) | rsc.org |
| C18 column | Methanol/Water | Dansyl chloride | Not Specified | 0.57 µg/g | researchgate.net |
| Dionex OmniPac PAX-500 | Sodium hydroxide (B78521)/Acetonitrile | None | Pulsed Amperometric Detection (PAD) | 10 ppb | osha.gov |
| Amaze SC (Mixed-Mode) | Acetonitrile/Water/Ammonium (B1175870) Formate | None | Mass Spectrometry (MS) | Not Specified | nih.gov |
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers advantages in terms of sample throughput and cost-effectiveness. However, based on available scientific literature, HPTLC is not a commonly documented method for the quantitative analysis of this compound. While some discussions in scientific forums suggest that TLC or HPTLC could potentially be used for screening or identifying trace amounts of impurities, detailed, validated HPTLC methods for its quantification are not widely published. researchgate.netresearchgate.net One method describes the derivatization of primary amines on TLC plates with fluorescamine, but this is not directly applicable to the secondary amine structure of this compound.
Gas Chromatography (GC) is another powerful technique for the analysis of this compound. However, direct GC analysis is often hindered by the compound's high polarity, low volatility, and tendency to exhibit poor peak shape (tailing). researchgate.netrsc.org To overcome these issues, derivatization is frequently employed to convert the analyte into a more volatile and less polar form.
Common derivatization strategies include silylation and acylation. Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl groups of this compound to form more stable and volatile trimethylsilyl (TMS) derivatives. Trifluoroacetylation using trifluoroacetic anhydride (TFAA) is another effective method that has been optimized for the analysis of ethanolamines, showing rapid and quantitative reaction at room temperature.
GC methods typically utilize polar capillary columns and a flame ionization detector (FID) for quantification. researchgate.netresearchgate.net A GC method was developed for determining this compound in fatty acid diethanolamides using a wide-bore methyl silicone or a dimethylpolysiloxane capillary column with FID, achieving recoveries between 94% and 100%. researchgate.net
The table below details exemplary conditions used for the GC analysis of this compound.
| Stationary Phase (Column) | Carrier Gas | Derivatizing Agent | Detector | Sample Matrix | Reference |
| Rtx-1 (methyl silicone) or SPB-5 (5% diphenyl) | Not Specified | None (direct injection of methanolic solution) | Flame Ionization (FID) | Fatty Acid Diethanolamides | researchgate.net |
| DB-5MS | Helium | Trifluoroacetic anhydride (TFAA) | Mass Spectrometry (MS) | Sand extracts | |
| DB Wax | Not Specified | None (direct injection of aqueous solution) | Not Specified | Aqueous solutions | |
| Nonpolar capillary columns | Not Specified | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Not Specified | Aqueous solutions | |
| Zebron ZB-5MSplus | Not Specified | None | Mass Spectrometry (MS) | Ethanolamine mixtures |
Spectrophotometric Detection Methods
Spectrophotometric methods offer a simpler and more accessible alternative to chromatography but often lack the same level of selectivity and sensitivity.
Direct quantification of this compound using UV-Visible spectrophotometry is impractical due to the absence of a significant chromophore in its molecular structure. osha.govresearchgate.net Therefore, indirect methods are required. These methods typically involve a chemical reaction that produces a colored or UV-absorbing compound, where the intensity of the absorbance is proportional to the concentration of this compound.
One such method involves forming a derivative by reacting this compound with a reagent specific for secondary amines. The resulting novel compound can then be quantified by measuring its absorbance spectrum in the UV range of 200 nm to 350 nm. Another approach involves the nitrosation of this compound to form N-nitrosodiethanolamine (NDELA). This derivative can then be quantified, although this is more commonly done using more selective detectors than UV-Vis spectrophotometry.
Hyphenated Analytical Techniques
Hyphenated techniques, which combine a separation method with a highly sensitive detection method, are the gold standard for trace analysis of this compound and its related compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for the simultaneous quantification of various ethanolamines. This technique uses a mass spectrometer to detect the ions of the target analyte as they elute from the LC column. Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for separation in LC-MS/MS methods. For this compound, the transition from the precursor ion (m/z 106.1) to a specific product ion (m/z 88.0) is monitored for quantification, providing excellent selectivity. This method has achieved limits of quantification as low as 1.96 ppb in cosmetic products.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. It combines the separation capabilities of GC with the identification power of mass spectrometry. nih.gov As with standard GC, derivatization is often necessary to improve the chromatographic properties of this compound. GC-MS provides detailed structural information, confirming the identity of the analyte and allowing for its accurate quantification even in complex matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and widely adopted technique for the analysis of this compound and other ethanolamines. Its high sensitivity and selectivity allow for the direct analysis of these compounds in complex matrices, often with minimal sample preparation.
A common approach involves hydrophilic interaction liquid chromatography (HILIC), which is well-suited for the retention of polar compounds like this compound. For instance, a method for the determination of diethanolamine (B148213), triethanolamine (B1662121), N-methyldiethanolamine, and N-ethyldiethanolamine in surface water utilizes direct injection followed by LC-MS/MS analysis. astm.organtpedia.com The separation is typically achieved on a HILIC silica-based column. antpedia.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like ammonium formate, to facilitate the retention and elution of the target analytes.
The mass spectrometric detection is usually performed in the positive electrospray ionization (ESI) mode, as the amine functional group is readily protonated. Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. This transition is highly specific and provides excellent selectivity, minimizing interferences from the sample matrix. For diethanolamine, a common MRM transition is m/z 106.1 → 88.0. lcms.cz The use of isotopically labeled internal standards, such as diethanolamine-d8, is recommended to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the method.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of this compound, although it typically requires a derivatization step to increase the volatility and thermal stability of the analyte. The polar nature of the hydroxyl and amine groups in diethanolamine can lead to poor chromatographic peak shape and interactions with the GC column.
Derivatization converts these polar functional groups into less polar, more volatile moieties. Common derivatization reagents for this purpose include silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and acylating agents. The resulting derivatives are more amenable to GC separation and produce characteristic mass spectra that can be used for identification and quantification.
For example, a GC method has been developed for determining diethanolamine in fatty acid diethanolamides, which are commonly used in cosmetic products. scispace.com In this method, methanolic solutions of the amides were analyzed by GC with flame ionization detection (FID) on a capillary column. scispace.com The presence of diethanolamine can be confirmed by mass spectrometry. The choice of the derivatization reagent and reaction conditions is critical to ensure complete and reproducible derivatization for accurate quantification.
Sample Preparation and Extraction Methodologies
The selection of an appropriate sample preparation and extraction methodology is paramount to the success of any analytical method for this compound. The goal is to isolate the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. It involves passing the sample through a sorbent material that retains the analyte of interest, while allowing interfering compounds to pass through. The analyte is then eluted from the sorbent with a suitable solvent.
For the extraction of polar compounds like diethanolamine from aqueous matrices, various SPE sorbents can be employed. A study comparing different SPE cartridges for the extraction of primary aromatic amines, which share some chemical properties with ethanolamines, found that a strong cationic exchange (SCX) cartridge provided the best adsorption and recovery for polar amines. google.com This is because at an appropriate pH, the amine group will be protonated, allowing it to be retained on the negatively charged SCX sorbent.
The general steps for an SPE procedure include:
Conditioning: The sorbent is treated with a solvent to activate it and ensure reproducible retention.
Loading: The sample is passed through the sorbent, where the analyte is retained.
Washing: The sorbent is washed with a solvent that removes interfering compounds but does not elute the analyte.
Elution: The analyte is eluted from the sorbent with a strong solvent.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. The efficiency of the extraction depends on the relative solubility of the analyte in the two phases.
For a polar compound like this compound, which is highly soluble in water, direct extraction into a nonpolar organic solvent is generally inefficient. However, the extraction efficiency can be manipulated by adjusting the pH of the aqueous phase. By making the aqueous solution basic, the amine group of diethanolamine can be deprotonated, making the molecule less polar and more soluble in an organic solvent.
A typical LLE procedure involves:
Adding the sample and an immiscible organic solvent to a separatory funnel.
Adjusting the pH of the aqueous phase if necessary.
Vigorously shaking the funnel to facilitate the transfer of the analyte into the organic phase.
Allowing the two phases to separate.
Collecting the organic phase containing the analyte.
This process can be repeated with fresh organic solvent to improve the extraction efficiency. Salting-out, the addition of a salt to the aqueous phase, can also be employed to decrease the solubility of the analyte in the aqueous phase and promote its transfer to the organic phase.
Protein Precipitation (PPE)
For the analysis of this compound in biological matrices such as plasma or serum, protein precipitation (PPE) is a common and straightforward method to remove proteins that can interfere with the analysis and damage the analytical column.
The principle of PPE is to add a substance that causes the proteins in the sample to denature and precipitate out of solution. The precipitated proteins are then separated by centrifugation, and the supernatant containing the analyte of interest is collected for analysis.
Commonly used protein precipitating agents include:
Organic Solvents: Acetonitrile and methanol are widely used. Typically, three volumes of cold acetonitrile are added to one volume of plasma or serum. osti.gov
Acids: Trichloroacetic acid (TCA) is another effective precipitating agent. A stock solution of TCA is added to the sample to a final concentration that is sufficient to precipitate the proteins.
The general procedure for protein precipitation is as follows:
Add the precipitating agent to the biological sample.
Vortex the mixture to ensure thorough mixing.
Centrifuge the sample at high speed to pellet the precipitated proteins.
Carefully collect the supernatant for analysis.
Method Validation and Performance Characteristics (e.g., Linearity, Limits of Detection, Accuracy, Precision)
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. It involves evaluating several performance characteristics to demonstrate that the method is reliable, accurate, and precise.
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. This is typically evaluated by analyzing a series of calibration standards at different concentrations and determining the correlation coefficient (r²) of the resulting calibration curve. For most applications, an r² value of >0.99 is considered acceptable.
Limits of Detection (LOD) and Quantification (LOQ): The limit of detection is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The limit of quantification is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
Accuracy: The accuracy of an analytical method refers to the closeness of the test results obtained by that method to the true value. It is often assessed by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the spiked amount that is recovered is calculated.
Precision: The precision of an analytical method is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.
The following tables summarize the method validation and performance characteristics for the analysis of diethanolamine (the neutral form of this compound) and related compounds from various studies.
Table 1: LC-MS/MS Method Validation Parameters
| Analyte | Matrix | Linearity Range (µg/L) | r² | LOD (µg/L) | LOQ (µg/L) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
|---|---|---|---|---|---|---|---|---|
| Diethanolamine | Surface Water | 25 - 500 | 0.9932 | 12.5 | 25 | 55.8 - 77.5 | < 13.8 | researchgate.net |
| Diethanolamine | Water | 5 - 1000 | > 0.99 | 5 | - | - | - | lcms.cz |
Table 2: GC-MS Method Validation Parameters
| Analyte | Matrix | Fortification Levels | Average Recovery (%) | Precision (RSD %) | LOD (µg/g) | Reference |
|---|
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Diethanolamine |
| Triethanolamine |
| N-methyldiethanolamine |
| N-ethyldiethanolamine |
| Diethanolamine-d8 |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Acetonitrile |
| Methanol |
| Trichloroacetic acid (TCA) |
Future Research Directions and Emerging Paradigms for Bis 2 Hydroxyethyl Azanium Science
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity
Current synthetic routes to bis(2-hydroxyethyl)azanium derivatives, such as protic ionic liquids (PILs), often rely on straightforward acid-base neutralization reactions. mdpi.comresearchgate.net For example, the synthesis of bis(2-hydroxyethyl)ammonium erucate (B1234575) is achieved through a direct reaction between bis(2-hydroxyethyl)amine and erucic acid. mdpi.com While effective, this method can require elevated temperatures (100 °C) and long reaction times (24 hours) to form the tertiary amine salt. mdpi.com Another established method involves solvent-free synthesis followed by anion-exchange reactions to produce salts like bis(2-hydroxyethyl)dimethylammonium taurate and acetate (B1210297). mdpi.com
Future research will focus on developing novel synthetic pathways that offer significant improvements in efficiency, selectivity, and sustainability. Key areas of exploration include:
Catalytic Processes: Investigating the use of novel catalysts (e.g., enzymatic, organocatalytic) to lower activation energies, reduce reaction times, and decrease process temperatures.
Continuous Flow Synthesis: Transitioning from batch processing to continuous flow reactors can enhance heat and mass transfer, improve safety, and allow for greater control over reaction parameters, leading to higher yields and purity.
Microwave-Assisted Synthesis: Employing microwave irradiation as an energy source can dramatically accelerate reaction rates, often leading to cleaner reactions with fewer byproducts.
Biocatalysis: Utilizing enzymes or whole-cell systems for the synthesis of this compound derivatives could offer unparalleled selectivity and milder reaction conditions, aligning with the principles of green chemistry. acs.org
| Synthetic Pathway | Typical Reactants | Key Conditions | Reported Yield | Future Research Goal |
|---|---|---|---|---|
| Acid-Base Neutralization | bis(2-hydroxyethyl)amine, Carboxylic Acid (e.g., Erucic Acid) | 100 °C, 24 hours mdpi.com | Not specified | Reduce temperature and reaction time via catalysis |
| Anion-Exchange | bis(2-hydroxyethyl)dimethylammonium chloride, Taurine/Acetic Acid, Anion-Exchange Resin | Room temperature, 4 hours mdpi.com | High (e.g., 92% for precursor) mdpi.com | Develop recyclable resins and streamline purification |
| Michael Addition | 2-aminoethanol, Acrylate Precursor (e.g., TEMPO-acrylate) | Room temperature, 72 hours mdpi.com | 59% mdpi.com | Improve reaction kinetics and selectivity for complex scaffolds |
Rational Design of Next-Generation Functional Materials Based on this compound Scaffolds
The this compound cation serves as a versatile building block, or scaffold, for a variety of functional materials. Its inherent properties, including the presence of hydroxyl groups for hydrogen bonding, lend it to applications ranging from lubrication to gas capture. mdpi.commdpi.comsmolecule.com Protic ionic liquids based on this scaffold, such as bis(2-hydroxyethyl)ammonium erucate, have demonstrated excellent performance as environmentally friendly lubricants and as lubricity-enhancing additives in water-based fluids. mdpi.comresearchgate.net The choice of anion has been shown to be critical; for instance, a longer alkyl chain in the erucate anion provides superior tribological properties compared to the shorter oleate (B1233923) anion. mdpi.com Other derivatives, like bis(2-hydroxyethyl)dimethylammonium taurate, are promising materials for carbon dioxide capture. mdpi.com Furthermore, the core structure has been incorporated into complex dendrimers for potential use in conductive polymers and organic electronics. mdpi.com
The paradigm of rational design will guide future efforts to create bespoke materials with tailored properties. By systematically modifying the structure of the cation and anion, researchers can fine-tune the material's characteristics for specific, high-value applications. Emerging areas include:
Advanced Lubricants: Designing PILs with enhanced thermal stability and boundary lubrication performance for extreme environments by incorporating functional groups that promote strong surface adsorption.
Energy Storage: Developing this compound-based electrolytes for batteries and supercapacitors, leveraging their ionic conductivity and electrochemical stability.
Biomaterials: Engineering biocompatible and biodegradable derivatives for applications in drug delivery or medical implants.
Smart Materials: Creating materials that respond to external stimuli (e.g., temperature, pH, light) by incorporating photo-responsive or thermo-responsive anions.
| Functional Material Class | Specific Derivative Example | Targeted Application | Key Design Principle |
|---|---|---|---|
| Environmentally Friendly Lubricant | Bis(2-hydroxyethyl)ammonium erucate mdpi.com | Tribology, Metalworking Fluids researchgate.net | Long-chain fatty acid anion for improved lubricity mdpi.com |
| CO2 Sorbent | Bis(2-hydroxyethyl)dimethylammonium taurate mdpi.com | Carbon Capture | Fluorine-free anions for greener profile mdpi.com |
| Conductive Polymer Precursor | Bis(2,2,6,6-tetramethyl-1-(λ1-oxidaneyl)piperidin-4-yl) 3,3′-((2-hydroxyethyl)azanediyl)dipropionate mdpi.com | Organic Electronics mdpi.com | Incorporation of redox-active TEMPO moieties mdpi.com |
| Coordination Cluster Ligand | bis(2-hydroxyethyl)amino–tris(hydroxymethyl)methane ("bis-tris") rsc.org | Molecular Magnetism rsc.org | Flexible, multi-dentate scaffold for binding metal ions rsc.org |
Deeper Mechanistic Elucidation of Catalytic and Inhibitory Actions
Derivatives of this compound have demonstrated notable activity as both catalysts and inhibitors. For example, bis(2-hydroxyethyl) ammonium (B1175870) dodecanoate (B1226587) has been identified as an effective inhibitor for aluminum corrosion and hydrogen production in acidic media. researchgate.net The inhibitory mechanism is believed to involve the adsorption of the molecules onto the metal surface, forming a protective barrier. researchgate.net Conversely, the related compound tris-(2-hydroxyethyl) ammonium acetate has been successfully employed as an efficient and reusable catalyst in the synthesis of the anti-inflammatory drug Celecoxib. brieflands.com In this catalytic role, the ionic liquid is proposed to enhance the electrophilicity of a carbonyl group, thereby accelerating the reaction. brieflands.com
Despite these findings, a detailed, atomistic understanding of the underlying mechanisms remains a key research frontier. Future investigations will need to move beyond proposed schemes to provide definitive evidence of the molecular interactions at play. This will require a synergistic approach combining:
Advanced Spectroscopy: Utilizing in-situ techniques such as NMR, FTIR, and X-ray absorption spectroscopy to probe the transient species and interactions that occur during a catalytic cycle or an inhibition process.
Kinetic Studies: Performing detailed kinetic analyses, including kinetic isotope effect experiments, to identify rate-determining steps and elucidate reaction pathways. smolecule.com
Surface Science Techniques: Employing methods like X-ray photoelectron spectroscopy (XPS) and scanning tunneling microscopy (STM) to characterize the adsorbed layers of inhibitors on material surfaces with high resolution.
Computational Modeling: Using quantum mechanics and molecular dynamics simulations to model the interactions between the this compound derivative and its substrate or surface, providing insights into binding energies, transition states, and reaction coordinates.
Integration into Advanced Sustainable and Circular Chemical Processes
The principles of green chemistry and the circular economy are increasingly guiding chemical research and industrial practices. acs.orghbm4eu.eu this compound and its derivatives are well-positioned to contribute to this paradigm shift. The synthesis of lubricants from renewable feedstocks like erucic acid is a prime example of creating bio-based products. mdpi.com The development of fluorine-free ionic liquids for CO2 capture also aligns with the goal of designing more environmentally benign chemicals. mdpi.com A significant opportunity lies in the chemical recycling of waste polymers. For instance, Bis(2-hydroxyethyl) terephthalate (B1205515) (BHET) is a key monomer that can be recovered from the glycolysis of waste polyethylene (B3416737) terephthalate (PET) bottles and then used as a feedstock to synthesize high-value materials like metal-organic frameworks (MOFs). researchgate.net
Future research will focus on embedding this compound-based technologies more deeply into sustainable and circular processes. Potential avenues include:
Biomass Conversion: Designing this compound-based ionic liquids as efficient and recyclable solvents or catalysts for the pretreatment and conversion of lignocellulosic biomass into biofuels and platform chemicals.
Plastic Upcycling: Exploring the use of these compounds as catalysts or reaction media for the depolymerization of other waste plastics, converting them back into valuable monomers or new polymers.
Closed-Loop Systems: Developing integrated processes where a this compound-based catalyst or solvent used in a reaction can be efficiently separated from the product and reused multiple times, minimizing waste. brieflands.com
Biodegradable Functional Fluids: Creating fully biodegradable lubricants and hydraulic fluids from renewable resources using the this compound scaffold to mitigate environmental impact in case of accidental release.
Development of High-Throughput Screening Methodologies for New Applications
The "functional designability" of materials based on the this compound scaffold is one of their most compelling features. researchgate.net By combining different cations and anions, a vast chemical space of potential compounds with unique properties can be generated. However, the traditional one-at-a-time synthesis and testing approach is too slow to explore this space effectively.
To accelerate the discovery of new applications, the development of high-throughput screening (HTS) methodologies is essential. This involves integrating robotics, miniaturization, and rapid analytical techniques to synthesize and evaluate large libraries of compounds simultaneously. Future research in this area will focus on:
Automated Synthesis Platforms: Building robotic systems capable of performing the necessary reactions (e.g., neutralization, anion exchange) in parallel, using small quantities of reagents in microtiter plates or microfluidic chips.
Rapid Property Screening: Developing and adapting assays to quickly measure key properties of interest. For example, screening for new CO2 capture agents could involve automated measurements of gas sorption capacity, while screening for catalysts could use colorimetric or fluorescent probes to rapidly assess reaction conversion.
Informatics and Data Management: Creating robust databases to store and manage the large datasets generated by HTS.
Machine Learning Integration: Employing machine learning algorithms to analyze screening data, identify structure-activity relationships, and predict the properties of new, untested compounds, thereby guiding the design of subsequent libraries in an iterative and intelligent manner. researchgate.net
Computational Prediction and De Novo Design of Novel this compound Derivatives
Complementing experimental HTS, computational chemistry offers a powerful pathway for the in silico design and evaluation of novel this compound derivatives. semanticscholar.org Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate fundamental molecular properties and predict the reactivity of these compounds before they are ever synthesized in a lab. semanticscholar.org
The future of this compound science will increasingly rely on a "digital-first" approach, where computational tools are used not just for analysis but for invention. Key research directions include:
Property Prediction: Developing accurate and efficient computational models to predict macroscopic properties such as viscosity, melting point, solubility, and thermal stability from the molecular structure alone. This would enable rapid screening of virtual libraries of thousands of potential compounds.
Mechanism Simulation: Using advanced simulation techniques to model complex processes, such as the formation of a lubricating film at a metal-metal interface or the full catalytic cycle for a chemical transformation.
Quantitative Structure-Property Relationship (QSPR): Combining computational descriptors with machine learning to build robust QSPR models that can quickly and accurately predict the performance of new derivatives for specific applications.
De Novo Design: Utilizing generative artificial intelligence (AI) models and other algorithmic approaches to design entirely new this compound derivatives from the ground up, optimized to meet a specific set of performance criteria for a desired application. This represents a shift from discovery-based research to engineering-driven design at the molecular level.
Q & A
Q. What are the standard synthetic routes for Bis(2-hydroxyethyl)azanium, and how can purity be optimized?
this compound is typically synthesized via quaternization of tertiary amines (e.g., diethanolamine) with alkylating agents like methyl iodide or via acid-base reactions with hydrochloric acid. Purification methods include recrystallization from ethanol-water mixtures or column chromatography. Purity optimization requires monitoring by HPLC (≥95% purity threshold) and verifying the absence of byproducts like unreacted amines using H NMR (δ 3.6–3.8 ppm for hydroxyethyl protons) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- H/C NMR : Assign peaks for hydroxyethyl groups (δ ~3.6–4.0 ppm for H; δ ~60–70 ppm for C) and the ammonium center.
- FT-IR : Confirm O-H stretches (~3200–3500 cm) and N-H vibrations (~1600 cm).
- Mass spectrometry (ESI-MS) : Identify the molecular ion peak [M+H] at m/z 122.1. Cross-validate with PubChem data .
Q. How can researchers address hygroscopicity during storage and handling?
Store the compound in desiccators with silica gel or under nitrogen atmosphere. Use anhydrous solvents (e.g., dried DMSO) for experimental preparation. Gravimetric analysis pre- and post-storage can quantify moisture uptake .
Q. What analytical challenges arise in quantifying this compound in aqueous solutions?
Challenges include interference from hydroxylated contaminants and pH-dependent solubility. Mitigate via:
Q. How should researchers interpret conflicting spectral data in literature?
Cross-reference data from multiple sources (e.g., PubChem, crystallographic databases) and replicate experiments under controlled conditions. Use statistical tools (e.g., RSD <5% for triplicate measurements) to assess reproducibility .
Advanced Research Questions
Q. What computational methods predict the hydrogen-bonding network of this compound in crystal structures?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model intermolecular interactions. Compare with experimental XRD data refined via SHELXL-2018, focusing on O-H···N hydrogen bonds (d = 1.8–2.2 Å) and lattice parameters .
Q. How can crystallographic data contradictions be resolved when refining the compound’s structure?
Use multi-software validation (e.g., SHELXL vs. Olex2) to check for systematic errors. Analyze residual electron density maps to identify disordered solvent molecules or occupancy issues. Report R values <5% for high-resolution datasets (<1.0 Å) .
Q. What experimental designs evaluate the compound’s stability under extreme pH and temperature?
Design accelerated stability studies:
Q. How do structural modifications (e.g., alkyl chain length) affect this compound’s reactivity in coordination chemistry?
Synthesize analogs (e.g., Bis(2-hydroxypropyl)azanium) and compare binding constants with transition metals (Cu, Fe) via UV-Vis titration. Correlate steric effects (Hammett parameters) with complex stability .
Q. What strategies resolve contradictions in reported biological activity data?
Conduct meta-analyses of published IC values, applying funnel plots to detect publication bias. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and report confidence intervals (95% CI) .
Methodological Notes
- Data Presentation : Use tables for spectral assignments (e.g., NMR shifts) and figures for crystallographic packing diagrams (CIF files from the Cambridge Structural Database) .
- Ethical Standards : Ensure raw data (spectra, XRD files) are archived in repositories like Zenodo, adhering to FAIR principles .
- Critical Analysis : Apply Grubbs’ test to identify outliers in replicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
